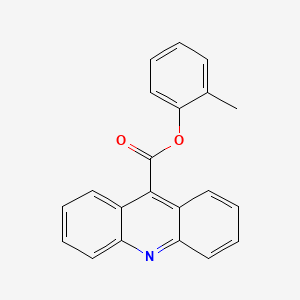
2-Methylphenyl acridine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl acridine-9-carboxylate is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds are also used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
Preparation Methods
The synthesis of 2-Methylphenyl acridine-9-carboxylate typically involves the reaction of acridine-9-carboxylic acid with 2-methylphenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Methylphenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include acridone derivatives, tetrahydroacridine derivatives, and substituted acridine derivatives .
Scientific Research Applications
2-Methylphenyl acridine-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylphenyl acridine-9-carboxylate involves its interaction with biological targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerase and telomerase . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methylphenyl acridine-9-carboxylate can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Properties
CAS No. |
158749-37-2 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2-methylphenyl) acridine-9-carboxylate |
InChI |
InChI=1S/C21H15NO2/c1-14-8-2-7-13-19(14)24-21(23)20-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h2-13H,1H3 |
InChI Key |
RCFKDUFGXCFFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


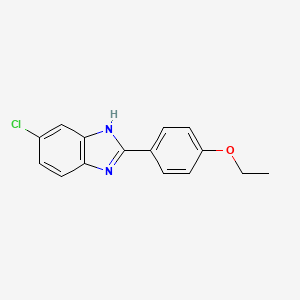

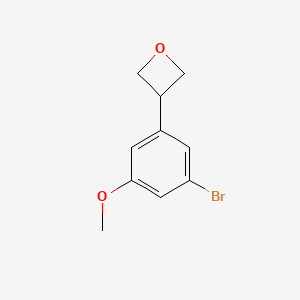


![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
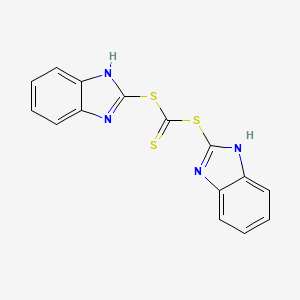


![tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15216956.png)
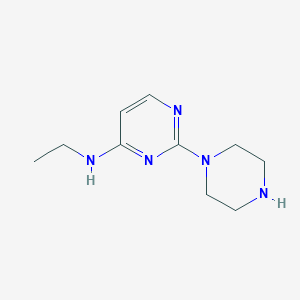

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

